3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Description

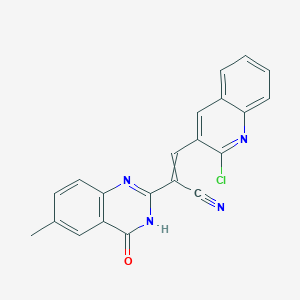

3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a hybrid heterocyclic compound featuring a chloroquinoline moiety linked via a propenenitrile group to a 6-methyl-4-oxoquinazolinone scaffold. The 4-oxo-3,4-dihydroquinazolinone core is a privileged structure in medicinal chemistry, often associated with antitumor, antimicrobial, and anti-inflammatory properties . The propenenitrile linker introduces polarity and conjugation, which may influence electronic properties and molecular interactions .

Properties

IUPAC Name |

3-(2-chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN4O/c1-12-6-7-18-16(8-12)21(27)26-20(25-18)15(11-23)10-14-9-13-4-2-3-5-17(13)24-19(14)22/h2-10H,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMZLCDAQYKZKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(NC2=O)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile , also known by its CAS number 380390-25-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis

The synthesis of this compound typically involves a multi-step process that begins with the reaction of 2-chloroquinoline derivatives with various reagents to form quinazoline structures. The final product is obtained through condensation reactions that yield the desired nitrile functionality.

Antimicrobial Activity

Research has indicated that compounds containing quinoline moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain quinoline derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of This compound has been explored through various in vitro studies. Notably, compounds with similar structures have displayed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values reaching as low as 1.2 µM .

Mechanism of Action:

The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For example, cell cycle analysis has shown that treatment with related compounds can lead to G2/M phase arrest, accompanied by increased expression of pro-apoptotic markers such as Caspase-3 and BAX .

Enzyme Inhibition

Compounds like This compound have also been investigated for their enzyme inhibitory properties. Studies suggest that these compounds can inhibit key kinases involved in cell proliferation and survival pathways. Specifically, they have been shown to inhibit CDK4 and CDK6 kinases, which play crucial roles in cell cycle regulation .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of the target compound was tested against a panel of human tumor cell lines. The results indicated that it induced significant growth inhibition across multiple cancer types, with a notable effect on mantle cell lymphoma cells . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of quinoline derivatives similar to the target compound. Results showed that these compounds exhibited potent antibacterial activity against both resistant and non-resistant strains of bacteria, reinforcing the therapeutic potential of quinoline-based structures in treating infections .

Research Findings Summary

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, quinoline derivatives have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

Anticancer Activity

The anticancer potential of this compound has been explored through several in vitro studies. Notably, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). IC50 values for these compounds can be as low as 1.2 µM, indicating substantial efficacy. The mechanism of action often involves the induction of apoptosis in cancer cells, leading to G2/M phase cell cycle arrest and increased expression of pro-apoptotic markers like Caspase-3 and BAX.

Enzyme Inhibition

Additionally, this compound has been investigated for its enzyme inhibitory properties. It has shown the ability to inhibit key kinases involved in cell proliferation and survival pathways, specifically CDK4 and CDK6 kinases, which are crucial for cell cycle regulation. This inhibition suggests potential applications in cancer therapy by disrupting the proliferation of cancer cells.

Case Study 1: Anticancer Efficacy

In a recent study involving derivatives of the target compound, significant growth inhibition was observed across multiple human tumor cell lines. The study highlighted that structural modifications can enhance biological activity, particularly against mantle cell lymphoma cells.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of quinoline derivatives similar to the target compound. Results indicated potent antibacterial activity against both resistant and non-resistant strains of bacteria, reinforcing the therapeutic potential of quinoline-based structures in treating infections.

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The table below compares key structural features of the target compound with similar quinazolinone derivatives:

*Calculated based on molecular formula.

Key Observations:

- Linker Diversity : The propenenitrile group in the target compound contrasts with thioether () or propyl () linkers. The nitrile group enhances polarity and may improve hydrogen-bonding capacity compared to thioethers .

- Substituent Effects: The 6-methyl group on the quinazolinone in the target compound increases lipophilicity relative to the methoxyphenyl group in . Chlorine substitution at the quinoline (target) vs. a chloro-methylphenyl group () may alter bioactivity due to spatial and electronic differences .

Hydrogen Bonding and Crystallography

- Etter’s graph set analysis () could predict hydrogen-bonding motifs, influencing solubility and stability .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(2-Chloroquinolin-3-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile?

The compound can be synthesized via a Claisen-Schmidt condensation reaction between 2-chloroquinoline-3-carbaldehyde and 6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylacetone. A binary solvent system (ethanol/DMF) with a strong base (e.g., 40% NaOH) is typically employed to facilitate enolate formation and subsequent dehydration . Reaction monitoring via TLC and purification by recrystallization (ethanol/ice-water) are critical to achieving high purity.

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR (¹H/¹³C): Assigns proton environments (e.g., vinylic protons at δ 7.5–8.5 ppm) and confirms the nitrile group (C≡N) at ~2200 cm⁻¹ in IR.

- X-ray crystallography: Resolves stereochemistry (e.g., E-configuration of the α,β-unsaturated nitrile) and hydrogen-bonding patterns .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 416.0823).

Q. How can solubility challenges be addressed during in vitro assays?

Use polar aprotic solvents (DMSO or DMF) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). For crystallography, optimize solvent mixtures (e.g., ethanol/water) to enhance crystal growth .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational models (e.g., DFT)?

Discrepancies may arise from solvent effects or crystal-packing forces. Validate computational models by:

- Comparing experimental X-ray bond lengths/angles with DFT-optimized geometries .

- Performing solvent-correction calculations (e.g., COSMO-RS) for NMR chemical shifts.

- Cross-referencing IR vibrational modes with calculated spectra .

Q. What strategies optimize reaction yields for derivatives with modified quinazolinone/quinoline substituents?

- Electron-withdrawing groups (e.g., Cl): Enhance electrophilicity of the quinoline moiety, improving condensation efficiency.

- Steric hindrance mitigation: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 48 hours) .

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) for regioselective enolate formation .

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Core modifications: Introduce methyl groups at the quinazolinone 6-position to enhance hydrophobic interactions with ATP-binding pockets .

- Nitrogen hybridization: Replace the nitrile with a carboxylate to probe electrostatic interactions.

- Crystallographic analysis: Use SHELX-refined structures to map binding conformations .

Data Analysis and Experimental Design

Q. How to interpret conflicting bioactivity data across cell lines?

- Dose-response normalization: Account for variations in membrane permeability (logP = 2.8) using partition coefficient calculations.

- Metabolic stability assays: Test cytochrome P450 interactions to identify off-target effects .

- Crystal structure overlays: Compare binding modes in different kinase isoforms (e.g., EGFR vs. VEGFR) .

Q. What methods validate hydrogen-bonding networks in the solid state?

- Graph-set analysis: Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing efficiency .

- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., C–H···N interactions) from X-ray data .

Tables

Table 1. Key spectroscopic data for the compound:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.32 (s, 1H, quinoline-H), 7.89 (d, J=8.4 Hz, 1H), 7.65 (s, 1H, vinylic-H) |

| IR (KBr) | 2215 cm⁻¹ (C≡N), 1670 cm⁻¹ (C=O) |

| X-ray | Space group P2₁/c, Z=4, θ = 22.3° (C≡N···H–C interaction) |

Table 2. Reaction optimization for Claisen-Schmidt condensation :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol/DMF, 48h | 65 | 98% |

| Microwave, 30min | 72 | 95% |

| ZnCl₂ catalysis | 85 | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.